molecular formula C18H15Cl2NO B2920376 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline CAS No. 861209-99-6

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline

Cat. No. B2920376
CAS RN: 861209-99-6
M. Wt: 332.22
InChI Key: RVKLZPKIZYDYNN-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a phenoxy group attached at the 6-position, a methyl group at the 2-position, and a chloroethyl group at the 3-position .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloroethyl and phenoxy groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-3-formylcoumarin serves as a versatile building block for synthesizing bioactive compounds. Researchers have explored its potential in developing novel drugs due to its structural diversity. Key areas include:

Antibacterial Activity

Recent studies have investigated the antibacterial potential of 4-chloro-3-formylcoumarin and related derivatives. Notably, the compound connected to malonate (ethane chloride) has shown activity against Staphylococcus aureus NCTC8325 . Researchers are exploring its efficacy against antibiotic-resistant strains .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c1-12-15(9-10-19)18(20)16-11-14(7-8-17(16)21-12)22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKLZPKIZYDYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline

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